molecular formula C28H42N8O B12346283 N-[2-(2-methylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

Cat. No.: B12346283
M. Wt: 506.7 g/mol
InChI Key: JNPQFFYGXNETRN-UHFFFAOYSA-N
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Description

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide is a complex organic compound with a unique structure that combines a piperidine ring, a phenyl group, and a hexaazatetracyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide involves multiple steps, including the formation of the piperidine ring, the attachment of the phenyl group, and the construction of the hexaazatetracyclo framework. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Properties

Molecular Formula

C28H42N8O

Molecular Weight

506.7 g/mol

IUPAC Name

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide

InChI

InChI=1S/C28H42N8O/c1-20-10-7-8-18-34(20)19-17-29-25(37)16-9-15-24-31-32-28-35(24)23-14-6-5-13-22(23)27-30-26(33-36(27)28)21-11-3-2-4-12-21/h2-4,11-12,20,22-23,26-27,30,33H,5-10,13-19H2,1H3,(H,29,37)

InChI Key

JNPQFFYGXNETRN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCNC(=O)CCCC2=NN=C3N2C4CCCCC4C5N3NC(N5)C6=CC=CC=C6

Origin of Product

United States

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